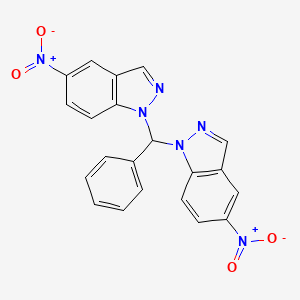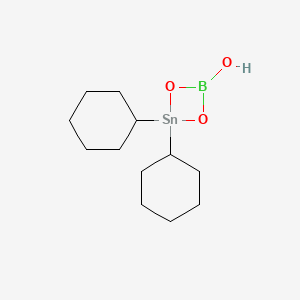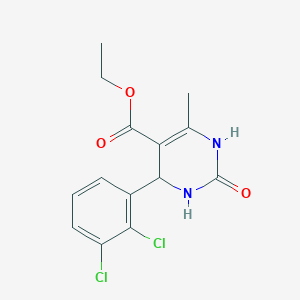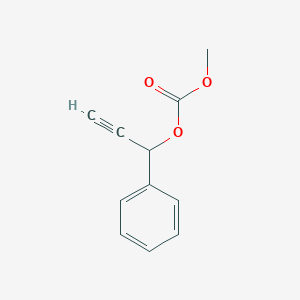
Octadecyl 4-methyl-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecyl 4-methyl-1H-pyrrole-3-carboxylate is a chemical compound known for its unique structure and properties. It is an ester derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. The compound is characterized by the presence of an octadecyl group (a long-chain alkyl group with 18 carbon atoms) attached to the ester functionality, and a methyl group at the 4-position of the pyrrole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyl 4-methyl-1H-pyrrole-3-carboxylate typically involves the esterification of 4-methyl-1H-pyrrole-3-carboxylic acid with octadecanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is usually heated to facilitate the esterification process, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can significantly improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Octadecyl 4-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the ester.
Applications De Recherche Scientifique
Octadecyl 4-methyl-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be utilized in the study of biological systems, particularly in understanding the interactions of pyrrole derivatives with biomolecules.
Medicine: Research into potential therapeutic applications, such as drug delivery systems and bioactive compounds, often involves this compound.
Industry: It is used in the development of specialty chemicals, coatings, and surfactants.
Mécanisme D'action
The mechanism of action of Octadecyl 4-methyl-1H-pyrrole-3-carboxylate involves its interaction with molecular targets through its functional groups. The ester group can participate in hydrogen bonding and hydrophobic interactions, while the pyrrole ring can engage in π-π stacking and other aromatic interactions. These interactions can influence the compound’s binding affinity and specificity towards various molecular targets, affecting biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1H-pyrrole-3-carboxylate: A simpler ester derivative of pyrrole with a methyl group instead of an octadecyl group.
Octadecyl 1H-pyrrole-3-carboxylate: Similar to Octadecyl 4-methyl-1H-pyrrole-3-carboxylate but lacks the methyl group at the 4-position.
4-Methyl-1H-pyrrole-3-carboxylic acid: The parent acid form of the compound without the esterification.
Uniqueness
This compound is unique due to the combination of its long alkyl chain and the methyl-substituted pyrrole ring. This structure imparts distinct physicochemical properties, such as increased hydrophobicity and potential for self-assembly, which are not present in simpler pyrrole derivatives.
Propriétés
Numéro CAS |
106176-10-7 |
|---|---|
Formule moléculaire |
C24H43NO2 |
Poids moléculaire |
377.6 g/mol |
Nom IUPAC |
octadecyl 4-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C24H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-27-24(26)23-21-25-20-22(23)2/h20-21,25H,3-19H2,1-2H3 |
Clé InChI |
YWSJIAURYAEVKR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CNC=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Nitrophenyl 4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14323440.png)
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene)](/img/structure/B14323449.png)
![3,3'-[Pyridine-2,6-diylbis(oxy)]dianiline](/img/structure/B14323454.png)
![3-[Dimethyl(phenyl)silyl]propanal](/img/structure/B14323464.png)


![2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine](/img/structure/B14323484.png)



![4-[(Methanesulfonyl)methyl]-1-(4-methylbenzene-1-sulfonyl)-1H-indole](/img/structure/B14323516.png)


![2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol](/img/structure/B14323533.png)
